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Compound of Interest

Compound Name: Gidazepam

Cat. No.: B1671507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacodynamic properties of

Gidazepam and its active metabolite, desalkylgidazepam, with the classical benzodiazepines,

diazepam and lorazepam. The information herein is based on a thorough review of published

scientific literature, aiming to facilitate the replication and validation of key findings.

Gidazepam, a prodrug developed in the Soviet Union, presents a unique pharmacological

profile, distinguishing it from traditional benzodiazepines. Its primary anxiolytic effects are

mediated through its active metabolite, 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-

one, also known as desalkylgidazepam or bromo-nordazepam.[1][2][3] A key differentiator of

Gidazepam is its dual action on both the γ-aminobutyric acid type A (GABA-A) receptors and

the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor.[4]

[5] This dual engagement is believed to contribute to its distinct anxiolytic properties with a

reduced incidence of sedative and muscle-relaxant side effects compared to its predecessors.

[4]

Comparative Pharmacodynamic Data
The following tables summarize the available quantitative data on the binding affinities and in

vivo potency of Gidazepam, desalkylgidazepam, diazepam, and lorazepam. It is important to

note that the data has been compiled from various sources, and direct comparative studies
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under identical experimental conditions are limited. Therefore, these values should be

interpreted with consideration of the potential for inter-study variability.

Table 1: Comparative Binding Affinities for GABA-A Receptors

Compound
Receptor
Subtype

Ki (nM)
Test
System

Radioligand Reference

Gidazepam Not Specified

Predicted

log(1/IC50) =

7.72

Rat cerebral

cortex

synaptosome

s

[3H]-

diazepam
[6]

Desalkylgidaz

epam
Not Specified

Predicted

log(1/IC50) =

8.86

Rat cerebral

cortex

synaptosome

s

[3H]-

diazepam
[6]

Diazepam α1β3γ2 18.9 ± 1.7
Recombinant

rat receptors

[3H]-

flunitrazepam
[7]

α2β3γ2 15.6 ± 1.4
Recombinant

rat receptors

[3H]-

flunitrazepam
[7]

α3β3γ2 20.1 ± 2.2
Recombinant

rat receptors

[3H]-

flunitrazepam
[7]

α5β3γ2 14.2 ± 1.3
Recombinant

rat receptors

[3H]-

flunitrazepam
[7]

Lorazepam Not Specified

Data not

available in a

directly

comparable

format

Note: The predicted binding affinity for Gidazepam and desalkylgidazepam is presented as

log(1/IC50), which is a measure of potency. A higher value indicates greater potency. The Ki

values for diazepam represent inhibitory constants, where a lower value indicates higher
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binding affinity. Direct comparison requires cautious interpretation due to the different metrics

and experimental systems.

Table 2: Comparative Binding Affinities for Translocator Protein (TSPO)

Compound Ki (nM) Test System Radioligand Reference

Gidazepam High Affinity

CNS

Mitochondrial

Receptors

Ro5-4864 [8]

Desalkylgidazep

am
Did not bind In silico modeling Not Applicable [9]

3-hydroxy

desalkylgidazepa

m

High Affinity In silico modeling Not Applicable [9]

Diazepam High Affinity Not Specified Not Specified [8]

Lorazepam

Data not

available in a

directly

comparable

format

Note: One study suggests that Gidazepam has a higher affinity for central nervous system

mitochondrial benzodiazepine receptors (now known as TSPO) compared to central

benzodiazepine (GABA-A) receptors.[8] In silico modeling data indicates that while Gidazepam
and its 3-hydroxy metabolite have high affinity for TSPO, the primary active metabolite,

desalkylgidazepam, does not.[9] This finding warrants further experimental validation.

Table 3: Comparative In Vivo Anticonvulsant Potency
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Compound Animal Model Test
ED50 (mg/kg)
or Effective
Dose

Reference

Desalkylgidazep

am
Not Specified

Pentylenetetrazol

-induced

seizures

Similar potency

to diazepam
[10]

Diazepam Not Specified

Pentylenetetrazol

-induced

seizures

Similar potency

to

desalkylgidazepa

m

[10]

Lorazepam Not Specified Not Specified

Data not

available in a

directly

comparable

format

Note: The potency of desalkylgidazepam in a pentylenetetrazol-induced seizure model is

reported to be similar to that of diazepam.[10] Specific ED50 values from a head-to-head study

are not readily available in the reviewed literature.

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in studying Gidazepam's

pharmacodynamics, the following diagrams have been generated using the DOT language.
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Caption: GABA-A receptor signaling enhanced by benzodiazepines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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